molecular formula C8H8BrIOS B6199628 5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene CAS No. 2386976-32-3

5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene

Cat. No.: B6199628
CAS No.: 2386976-32-3
M. Wt: 359
InChI Key:
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Description

5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrIOS. This compound is characterized by the presence of bromine, iodine, methoxy, and methylsulfanyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a methoxy-substituted benzene derivative, followed by the introduction of the methylsulfanyl group. The reaction conditions often include the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenating Agents: Bromine (Br2) and iodine (I2) are commonly used for halogenation.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methylsulfanyl group is converted to sulfoxides or sulfones through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is unique due to the presence of both bromine and iodine atoms, along with the methoxy and methylsulfanyl groups

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene involves the introduction of bromine, iodine, methoxy, and methylsulfanyl groups onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Iodine", "Methanol", "Sodium hydroxide", "Methylsulfonyl chloride", "Anhydrous aluminum chloride", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and anhydrous aluminum chloride as a catalyst to obtain 5-bromo-1-methylsulfonylbenzene.", "Step 2: Iodination of 5-bromo-1-methylsulfonylbenzene using iodine and anhydrous aluminum chloride as a catalyst to obtain 5-bromo-1-iodo-2-methylsulfonylbenzene.", "Step 3: Methylation of 5-bromo-1-iodo-2-methylsulfonylbenzene using methanol and sodium hydroxide as a base to obtain 5-bromo-1-iodo-2-methoxy-3-methylsulfonylbenzene.", "Step 4: Sulfonation of 5-bromo-1-iodo-2-methoxy-3-methylsulfonylbenzene using methylsulfonyl chloride and anhydrous aluminum chloride as a catalyst to obtain 5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene.", "Step 5: Purification of the final product using diethyl ether, hydrochloric acid, sodium bicarbonate, sodium chloride, and water." ] }

CAS No.

2386976-32-3

Molecular Formula

C8H8BrIOS

Molecular Weight

359

Purity

95

Origin of Product

United States

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